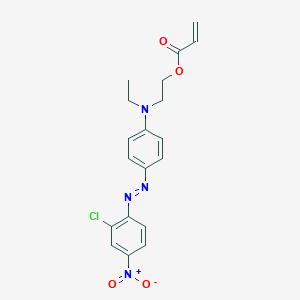

Disperse Red 13 acrylate

描述

Disperse Red 13 acrylate is a synthetic organic compound known for its vibrant color and applications in various fields. This compound is often used as a dye due to its azo group, which is responsible for its intense coloration.

准备方法

The synthesis of Disperse Red 13 acrylate involves several steps. The starting materials typically include 2-chloro-4-nitroaniline and N-ethylaniline. The synthesis process involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethylaniline to form the azo compound. This intermediate is then reacted with ethyl acrylate under basic conditions to yield the final product .

化学反应分析

Disperse Red 13 acrylate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products depending on the conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles

科学研究应用

Scientific Research Applications

Disperse Red 13 acrylate has been investigated for multiple applications across different fields:

Optical Materials

- Photonic Devices : The compound is used in the development of photonic devices due to its ability to undergo trans–cis isomerization when exposed to light. This property is crucial for applications in optical switches and data storage.

- Nonlinear Optical (NLO) Properties : Its unique structure allows it to alter light properties, making it suitable for NLO applications, which are essential for advanced optical technologies.

Textile Industry

- Dyeing Synthetic Fibers : this compound is widely used for dyeing polyester and other synthetic fibers, providing excellent color fastness and stability under high-temperature dyeing processes .

- Ink Formulation : It is also utilized in formulating inks for printing on textiles, enhancing the vibrancy and durability of colors .

Biomedical Applications

- Biosensors : The compound’s fluorescent properties enable its use in biosensors for detecting biomolecules, which is valuable in diagnostic applications .

- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems, where its photoresponsive nature could allow for controlled release mechanisms .

Environmental Applications

- Wastewater Treatment : Studies have shown that Disperse Red 13 can assist in the photodegradation of organic pollutants in wastewater, contributing to environmental remediation efforts.

Data Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Optical Materials | Photonic devices | Enhances light modulation |

| Textile Industry | Dyeing synthetic fibers | High color fastness and stability |

| Biomedical Applications | Biosensors | Fluorescent detection of biomolecules |

| Environmental Science | Wastewater treatment | Photodegradation of pollutants |

Case Study 1: Photonic Device Development

Researchers have successfully integrated this compound into polymer matrices to create photonic devices that can switch states based on light exposure. This application demonstrates the compound's potential in developing next-generation optical communication systems.

Case Study 2: Textile Dyeing Efficiency

A comparative study on the dyeing efficiency of various azo dyes found that this compound exhibited superior leveling properties and resistance to temperature fluctuations during dye application, making it a preferred choice for high-temperature dyeing processes.

Case Study 3: Environmental Impact Assessment

A study assessed the mutagenic potential of Disperse Red 13 using human lymphocytes, revealing that both the dye and its degradation products pose health risks. This finding underscores the importance of monitoring azo dyes in wastewater treatment processes to mitigate environmental hazards .

作用机制

The mechanism of action of Disperse Red 13 acrylate involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s activity .

相似化合物的比较

Similar compounds include:

2-chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the azo and ethyl acrylate moieties.

Disperse Red 1: Similar structure but without the acrylate group.

2-chloro-5-nitrophenol: Similar structure with a different position of the nitro group.

Disperse Red 13 acrylate is unique due to its combination of azo, nitro, and acrylate groups, which confer distinct chemical and physical properties .

生物活性

Disperse Red 13 acrylate is a synthetic organic compound widely used in the textile industry due to its vibrant color and unique chemical structure. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mutagenicity, and potential applications in photodynamic therapy.

This compound has the following chemical characteristics:

- Chemical Formula : CHClNO

- Molecular Weight : 348.784 g/mol

- Melting Point : 122-129 °C

- Boiling Point : 547.7 °C

- Density : 1.31 g/cm³

These properties contribute to its behavior in various biological systems and applications.

Cytotoxicity and Mutagenicity

Research indicates that this compound exhibits cytotoxic effects on certain cell lines. A study comparing Disperse Red 1 and Disperse Red 13 found that both dyes tested positive for mutagenicity in Salmonella assays, suggesting they induce frame-shift mutations. The presence of chlorine in Disperse Red 13 reduced its mutagenicity compared to Disperse Red 1, indicating that structural modifications can significantly influence biological activity .

Table 1: Comparison of Cytotoxicity and Mutagenicity

| Compound | Cytotoxicity | Mutagenicity (Salmonella Assay) | Remarks |

|---|---|---|---|

| Disperse Red 1 | Yes | Positive | Higher mutagenicity |

| Disperse Red 13 | Yes | Positive | Reduced mutagenicity due to Cl |

Interaction with Biological Membranes

This compound has been shown to interact with biological membranes, which can affect cellular uptake and toxicity profiles. This interaction is crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Photodynamic Therapy Potential

There is ongoing research into the use of this compound as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. Initial studies suggest that this compound may have potential in this area, although further research is needed to establish its efficacy and safety.

Case Study 1: Cytotoxic Effects on HepG2 Cells

A study investigated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results showed a significant reduction in cell viability at higher concentrations, indicating potential applications in cancer treatment but also raising concerns about safety and handling due to its irritant properties .

Case Study 2: Environmental Impact Assessment

Research has highlighted the environmental concerns associated with azo dyes like this compound. The degradation products of these dyes pose risks to aquatic life, as shown in toxicity assays using daphnids. This underscores the need for careful assessment of both the biological activity and environmental impact of such compounds .

属性

IUPAC Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVPCCKVUYGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401336 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10462-94-9 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Disperse Red 13 acrylate play in achieving all-optical tunability in these metamaterials?

A1: this compound, an azobenzene derivative, is key to achieving all-optical tunability in these metamaterials due to its photoisomerization properties. [, ] When incorporated into the metamaterial structure, this compound exhibits a significant change in its refractive index upon exposure to light. [, ] This light-induced refractive index change enables the manipulation of plasmonic resonances within the metamaterial, leading to tunable optical properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。